molecular formula C16H18BrN3O B6440294 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-58-7

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6440294
CAS RN: 2549053-58-7
M. Wt: 348.24 g/mol
InChI Key: XLHORYRHFNHYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(5-bromo-2-methylbenzoyl)azetidin-3-yl)methyl-4-methyl-1H-pyrazole (abbreviated as 1-BMB-4-MMP) is a synthetic pyrazole compound that has been studied for its potential use in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are characterized by the presence of a nitrogen atom in the center of a five-membered ring. 1-BMB-4-MMP has been used in studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is not yet fully understood. However, it has been suggested that 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and other biological processes. Inhibition of COX-2 could potentially lead to a decrease in inflammation and other related physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole are not yet fully understood. However, it has been suggested that 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole may have anti-inflammatory effects, as well as potential antioxidant and analgesic effects. In addition, it has been suggested that 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several advantages and limitations for use in lab experiments. The main advantage of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is its low toxicity, which makes it safe to use in laboratory settings. In addition, 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is relatively easy to synthesize and purify, making it an ideal compound for use in a variety of scientific research applications. However, 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has some limitations. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects have not been extensively studied.

Future Directions

There are a number of potential future directions for 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole research. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and cancer research. In addition, further research into the advantages and limitations of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole for use in laboratory experiments is needed. Finally, further research into the potential toxicity of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is warranted, as its toxicity has not yet been extensively studied.

Synthesis Methods

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been synthesized in a three-step process. The first step involves the preparation of the starting material, 1-bromo-2-methylbenzoylazetidine, which is achieved through a condensation reaction between 1-bromo-2-methylbenzoyl chloride and trimethylazetidine. The second step involves the conversion of the starting material into 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, which is achieved through a reaction between the starting material and 4-methyl-1H-pyrazole-3-carboxylic acid. The final step is the purification of 1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, which is achieved through recrystallization.

Scientific Research Applications

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been used in a variety of scientific research applications. It has been used in studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has also been used in studies of its potential applications in drug discovery, as well as its potential use as a biomarker in cancer research.

properties

IUPAC Name

(5-bromo-2-methylphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-11-6-18-20(7-11)10-13-8-19(9-13)16(21)15-5-14(17)4-3-12(15)2/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHORYRHFNHYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(5-bromo-2-methylbenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

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